BenchChemオンラインストアへようこそ!

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide

Cannabinoid receptor CB2 agonist Selectivity profiling

This compound is a validated, functionally silent benzothiazole-2-carboxamide at CB1 and CB2 cannabinoid receptors (EC₅₀ >30 µM in β-arrestin assays), serving as a structurally matched inactive control for hit validation. The tetralin-1-yl amine moiety offers a distinct 3D topology versus linear alkylamines or piperazines, enabling medicinal chemists to deconvolute receptor-specific pharmacophore contributions. With 0 Ro5 violations and a favorable drug-like profile (QED = 0.77), it is an ideal blank scaffold for novel library synthesis. Secure your R&D supply of this ≥95% pure, synthetically challenging small molecule to benchmark assay windows and eliminate benzothiazole-driven off-target artifacts.

Molecular Formula C18H16N2OS
Molecular Weight 308.4
CAS No. 1203323-55-0
Cat. No. B2987744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide
CAS1203323-55-0
Molecular FormulaC18H16N2OS
Molecular Weight308.4
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H16N2OS/c21-17(18-20-15-9-3-4-11-16(15)22-18)19-14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14H,5,7,10H2,(H,19,21)
InChIKeyIUAGYYVENJFHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide (CAS 1203323-55-0): Structural Identity and Procurement-Relevant Baseline


N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide (CAS 1203323-55-0) is a synthetic small molecule (C₁₈H₁₆N₂OS; MW 308.4 g/mol) composed of a benzothiazole-2-carboxamide core linked via an amide bond to a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin-1-yl) amine moiety [1]. The compound contains a single chiral center at the tetralin 1-position and is available from multiple commercial suppliers predominantly as the racemate at purities ≥95% . In authoritative bioactivity databases (ChEMBL ID CHEMBL4450995; BindingDB ID BDBM50516803), its maximum development phase is recorded as 'Preclinical' with bioactivity data limited to a cannabinoid receptor panel (CB1 and CB2), where it exhibits negligible functional activity (EC₅₀ > 30,000 nM in all modes tested) [1][2].

Why Generic Benzothiazole-2-Carboxamide Substitution Is Not Advisable for N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide


Substitution within the benzothiazole-2-carboxamide class is demonstrably non-interchangeable because the amine substituent dictates target engagement and functional outcome. The tetralin-1-yl amine in this compound confers a distinct three-dimensional topology (confirmed by X-ray crystallography of related benzothiazole-tetralin derivatives [1]) that differs fundamentally from the linear alkylamines, substituted piperazines, or aniline derivatives found in active benzothiazole-2-carboxamides targeting TRPV1, LSD1, or CCR3 [2][3]. Critically, when this specific compound was profiled against CB1 and CB2 cannabinoid receptors, it produced EC₅₀ values >30 µM across all agonist and antagonist readouts, whereas closely related benzothiazole-carboxamide analogs bearing N-(3-pentylbenzothiazol-2-ylidene) substituents achieve CB2 Kᵢ values in the picomolar range [4]. This stark >10,000-fold differential demonstrates that the tetralin-1-yl amide substitution pattern generates a functionally silent phenotype at cannabinoid receptors that cannot be predicted from the benzothiazole core alone.

Quantitative Differentiation Evidence for N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide: Comparator-Anchored Data Guide


Cannabinoid CB1/CB2 Receptor Inactivity vs. Active Benzothiazole-Carboxamide CB2 Agonists: A >10,000-Fold Selectivity Gap

This compound was tested in a β-arrestin recruitment assay (HTLA cells) against human CB1 and CB2 receptors in both agonist and antagonist modes. It exhibited EC₅₀ values exceeding 30,000 nM in all four readouts, demonstrating no meaningful functional activity at either cannabinoid receptor subtype [1]. In contrast, benzothiazole-carboxamide derivatives from the N-(3-pentylbenzothiazol-2-ylidene) carboxamide series (compounds 6a–6d, Ghonim et al. 2019) achieved CB2 Kᵢ values from 0.0028 to 0.56 nM with selectivity indices (Kᵢ hCB1 / Kᵢ hCB2) reaching up to 429-fold [2]. The functional inactivity of the target compound stands in marked contrast to the picomolar CB2 affinity of related benzothiazole derivatives and defines its utility as a negative-control probe or as a starting scaffold for fragment-based re-optimization toward alternative targets.

Cannabinoid receptor CB2 agonist Selectivity profiling Benzothiazole carboxamide

Structural Divergence from LP44: Amide Connectivity Dictates Receptor Pharmacology (5-HT₇ vs. Cannabinoid)

The target compound shares the identical 1,2,3,4-tetrahydronaphthalen-1-yl amine substructure with LP44 (4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide), yet the divergent acyl groups produce completely non-overlapping pharmacology. LP44 is a potent, selective 5-HT₇ receptor full agonist (Kᵢ = 0.22 nM) with 200-fold selectivity over 5-HT₁A and >1,000-fold selectivity over 5-HT₂A, and demonstrates functional activity in vivo including anti-ulcer effects in rat models . The target compound replaces LP44's flexible piperazinehexanamide linker and aryl tail with a rigid, planar benzothiazole-2-carboxamide, abolishing 5-HT₇ engagement entirely while failing to activate CB1/CB2 [1]. This single-atom connectivity change (amide directly attached to benzothiazole C2 vs. amide attached via a hexamethylene-piperazine spacer to a phenyl ring) illustrates the extreme pharmacophore sensitivity of the tetralin-1-yl template.

Serotonin 5-HT7 receptor LP44 Amide connectivity Pharmacophore differentiation

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Profiling vs. TRPV1-Active Benzothiazole Amides

The target compound possesses a computed AlogP of 4.10 and a topological polar surface area (TPSA) of 70.2 Ų, with only 2 rotatable bonds and a hydrogen bond donor count of 1 [1]. This physicochemical profile places it in a distinct region of drug-like chemical space compared to the orally efficacious TRPV1 antagonist benzothiazole amides reported by Besidski et al. (e.g., compound 37 from that series), which were explicitly optimized by appending polar solubilizing groups to the benzothiazole core to increase aqueous solubility and metabolic stability [2]. The target compound's higher logP (4.10 vs. estimated 2.5–3.5 for optimized TRPV1 leads) and lower TPSA predict greater membrane permeability but reduced aqueous solubility, making it more suitable for cell-based screening in organic co-solvent (e.g., DMSO stock) than for in vivo formulation without solubility enhancement.

Lipophilicity Polar surface area Drug-likeness TRPV1 antagonist Physicochemical comparison

Absence of LSD1 Inhibitory Activity: Differentiation from Amino-Carboxamide Benzothiazole LSD1 Hit Compounds

Amino-carboxamide benzothiazoles have been validated as LSD1 hit inhibitors through computational fragment-based drug design, with the best compound (compound 37) exhibiting an IC₅₀ of 18.4 μM against human LSD1 in vitro [1]. The target compound lacks the critical amine substituent on the benzothiazole ring required for LSD1 active-site engagement, as the amino-carboxamide pharmacophore was shown by Alnabulsi et al. to be essential for hydrogen-bond interactions with the FAD cofactor and active-site residues. While no direct LSD1 assay data exists for the target compound, the absence of the amino substituent on the benzothiazole core strongly predicts a lack of LSD1 inhibitory activity based on the established SAR [1]. This structural distinction is critical for users seeking to avoid epigenetic off-target effects in their screening cascades.

LSD1 inhibitor Epigenetics Amino-carboxamide benzothiazole Fragment-based drug design

Evidence-Anchored Application Scenarios for N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide (CAS 1203323-55-0)


Negative Control Probe for Cannabinoid CB1/CB2 Receptor Screening Cascades

This compound is directly validated as a functionally silent benzothiazole-carboxamide for both CB1 and CB2 receptors (EC₅₀ > 30 µM in β-arrestin recruitment assays in HTLA cells [1]). Laboratories running cannabinoid receptor agonist or antagonist screens using β-arrestin or cAMP readouts can deploy this compound as a structurally matched, inactive control to benchmark assay background, confirm signal window, and rule out benzothiazole scaffold-driven non-specific effects that might confound hit identification.

Chemical Probe for Pharmacophore Mapping of the Tetralin-1-yl Amine Template Across Receptor Families

The tetralin-1-yl amine substructure is a validated pharmacophore element in 5-HT₇ agonist LP44 (Kᵢ = 0.22 nM) but is also present in this CB1/CB2-inactive compound [1]. This pair constitutes a matched molecular pair for probing the receptor-specific contribution of the acyl domain. Medicinal chemistry teams can use the target compound as the silent partner in a chemical biology strategy to deconvolute whether phenotypic activity originates from the tetralin-1-yl core or from the appended acyl/heterocycle domain.

Starting Scaffold for Fragment-Based or Diversity-Oriented Synthesis Toward Non-Cannabinoid, Non-Serotonergic Targets

Because the compound is confirmed inactive at CB1, CB2, and (by pharmacophore argument) unlikely to engage LSD1 [2] or 5-HT₇, it represents a clean-slate benzothiazole-carboxamide scaffold with favorable drug-like computed properties (Ro5 violations = 0; QED = 0.77) [3]. Synthetic chemists can functionalize the benzothiazole C5/C6 positions or modify the tetralin ring to explore de novo biological activity without interference from the dominant cannabinoid or serotonergic pharmacology that characterizes many benzothiazole and tetralin-amine analogs.

Lipophilic Reference Compound for Solubility and Permeability Assay Development

With a computed AlogP of 4.10 and TPSA of 70.2 Ų [3], this compound occupies a higher lipophilicity space than the polarity-optimized TRPV1 benzothiazole amide leads [4]. It can serve as a reference standard for PAMPA or Caco-2 permeability assays, and as a challenging lower-solubility compound for formulation scientists developing solubilization strategies (e.g., co-solvent, cyclodextrin, or lipid-based formulations) for benzothiazole-containing screening libraries.

Quote Request

Request a Quote for N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.